molecular formula C17H17NO4S2 B2820536 4-methoxy-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034340-78-6

4-methoxy-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No. B2820536
CAS RN: 2034340-78-6
M. Wt: 363.45
InChI Key: QCCLQNXQYPSARA-UHFFFAOYSA-N
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Description

Thiophenes are a type of heterocyclic compound that contain a ring of four carbon atoms and one sulfur atom . Sulfonamides, on the other hand, are organic sulfur compounds that contain the -SO2NH2 group . Both of these classes of compounds have important applications in medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with sulfur or sulfur-containing compounds . Sulfonamides can be synthesized through the reaction of sulfonyl chlorides with amines .


Molecular Structure Analysis

The molecular structure of thiophenes and sulfonamides can vary greatly depending on the specific compound. In general, thiophenes have a five-membered ring with four carbon atoms and one sulfur atom . Sulfonamides have a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .


Chemical Reactions Analysis

Thiophenes can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . Sulfonamides can participate in reactions such as hydrolysis, acylation, and displacement by amines .


Physical And Chemical Properties Analysis

Thiophenes are generally soluble in organic solvents but insoluble in water . The physical and chemical properties of sulfonamides can vary greatly depending on the specific compound .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, including those synthesized from this compound, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .

Antiviral Activity

Specific derivatives of this compound have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications in the development of antiviral drugs .

Anti-Inflammatory and Analgesic Activities

Certain derivatives of this compound have demonstrated anti-inflammatory and analgesic activities, with a lower ulcerogenic index compared to standard drugs like indomethacin and celecoxib . This indicates potential applications in pain management and inflammation treatment .

Anticancer Activity

Indole derivatives, including those synthesized from this compound, have shown potential in the treatment of various types of cancer . This opens up possibilities for the development of new anticancer drugs .

Antimicrobial Activity

Indole derivatives synthesized from this compound have demonstrated antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives, including those synthesized from this compound, have shown antidiabetic activity . This indicates potential applications in the treatment of diabetes .

Antimalarial Activity

Indole derivatives synthesized from this compound have demonstrated antimalarial activity . This suggests potential applications in the development of new antimalarial drugs .

Safety And Hazards

The safety and hazards associated with thiophenes and sulfonamides can vary greatly depending on the specific compound. Some thiophene and sulfonamide derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

Thiophenes and sulfonamides continue to be areas of active research in medicinal chemistry, with many researchers working to synthesize new derivatives and evaluate their biological activity . Future research will likely continue to explore the therapeutic potential of these compounds .

properties

IUPAC Name

4-methoxy-2-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-12-9-14(21-2)4-6-17(12)24(19,20)18-10-15-3-5-16(22-15)13-7-8-23-11-13/h3-9,11,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCLQNXQYPSARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

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